2-Methoxy-1,3,4-trimethylbenzene
Overview
Description
2-Methoxy-1,3,4-trimethylbenzene: is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and one hydrogen atom is replaced by a methoxy group. .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,3,4-trimethylbenzene can be synthesized through various methods. One common method involves the methylation of 1,3,4-trimethylbenzene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the Friedel-Crafts alkylation of anisole with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,4-trimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-Methoxy-1,3,4-trimethylbenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
Anisole: It has a methoxy group attached to the benzene ring but lacks the additional methyl groups.
Uniqueness
2-Methoxy-1,3,4-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its methyl-only counterparts .
Properties
IUPAC Name |
2-methoxy-1,3,4-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQAXCZXWHELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343695 | |
Record name | 2,3,6-Trimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-36-4 | |
Record name | 2,3,6-Trimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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